N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea
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Overview
Description
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea typically involves the reaction of 5-bromopyridin-2-amine with 2,6-difluorobenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyridin-2-yl)-N’-phenylthiourea
- N-(5-Bromopyridin-2-yl)-N’-benzylthiourea
- N-(5-Bromopyridin-2-yl)-N’-[(2,4-difluorophenyl)methyl]thiourea
Uniqueness
N-(5-Bromopyridin-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea stands out due to the presence of both bromine and difluorophenyl groups, which can impart unique electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
835629-66-8 |
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Molecular Formula |
C13H10BrF2N3S |
Molecular Weight |
358.21 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[(2,6-difluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C13H10BrF2N3S/c14-8-4-5-12(17-6-8)19-13(20)18-7-9-10(15)2-1-3-11(9)16/h1-6H,7H2,(H2,17,18,19,20) |
InChI Key |
ZHLPBOVFMDQNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=S)NC2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
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